Cas no 324-94-7 (4-(4-Fluorophenyl)phenol)
4-(4-Fluorophenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 4'-Fluoro-[1,1'-biphenyl]-4-ol
- 4-(4'-Fluorophenyl)phenol
- 4'-Fluoro[1,1'-biphenyl]-4-ol
- 4-Fluoro-4'-hydroxybiphenyl
- 4-(4-Fluorophenyl)phenol
- C12H9FO
- [1,1'-BIPHENYL]-4-OL,4'-FLUORO
- 4-(4'-fluoro)phenylphenol
- 4'-fluoro-4-hydroxybiphenyl
- 4'-Fluorobiphenyl-1-ol
- 4'-fluoro-biphenyl-4-ol
- 4-Hydroxy-4'-fluorobiphenyl
- AMY8786
- CS-W016809
- 324-94-7
- 4 inverted exclamation mark -Fluoro-[1,1 inverted exclamation mark -biphenyl]-4-ol
- F0704
- [1,1'-BIPHENYL]-4-OL, 4'-FLUORO-
- SCHEMBL411329
- 4-Fluoro-4//'-hydroxybiphenyl
- J-515492
- QSJNKJGPJVOGPK-UHFFFAOYSA-N
- MFCD01830385
- 4'-fluorobiphenyl-4-ol
- BB 0223346
- DTXSID20323107
- BP-20253
- A50599
- AA-516/25012092
- FT-0631954
- bis(2,4,6-tribromophenyl)carbonate
- SY051257
- AKOS002679788
- 4'-Fluoro-[1,1'-biphenyl]-4-ol;4-Fluoro-4'-hydroxybiphenyl
- NSC-403046
- A1639
- NSC403046
- DS-17843
- CHEMBL122136
- AA-516/30054010
- 677-537-8
- DTXCID20274226
-
- MDL: MFCD01830385
- Inchi: 1S/C12H9FO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H
- InChI Key: QSJNKJGPJVOGPK-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C=CC(=CC=1)O
Computed Properties
- Exact Mass: 188.06400
- Monoisotopic Mass: 188.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.196
- Melting Point: 170.0 to 174.0 deg-C
- Boiling Point: 303.7°C at 760 mmHg
- Flash Point: 172.5°C
- Refractive Index: 1.584
- PSA: 20.23000
- LogP: 3.19830
- Solubility: Not available
4-(4-Fluorophenyl)phenol Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 1090 3/PG 2
- Safety Instruction: S22; S26; S36/37/39; S45
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22; R37/38; R41; R48
4-(4-Fluorophenyl)phenol Customs Data
- HS CODE:2907199090
- Customs Data:
China Customs Code:
2907199090Overview:
2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-(4-Fluorophenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810127-5g |
4-Fluoro-4'-hydroxybiphenyl |
324-94-7 | 98% | 5g |
349.00 | 2021-05-17 | |
| TRC | F621670-100mg |
4-(4-Fluorophenyl)phenol |
324-94-7 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F621670-250mg |
4-(4-Fluorophenyl)phenol |
324-94-7 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F621670-500mg |
4-(4-Fluorophenyl)phenol |
324-94-7 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | F621670-1g |
4-(4-Fluorophenyl)phenol |
324-94-7 | 1g |
$98.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F91100-1g |
4-Fluoro-[1,1-biphenyl]-4-ol |
324-94-7 | 98% | 1g |
¥28.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F91100-5g |
4-Fluoro-[1,1-biphenyl]-4-ol |
324-94-7 | 98% | 5g |
¥62.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F91100-25g |
4-Fluoro-[1,1-biphenyl]-4-ol |
324-94-7 | 98% | 25g |
¥291.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F91100-100g |
4-Fluoro-[1,1-biphenyl]-4-ol |
324-94-7 | 98% | 100g |
¥899.0 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016426-1g |
4-(4-Fluorophenyl)phenol |
324-94-7 | 98% | 1g |
¥27 | 2024-05-24 |
4-(4-Fluorophenyl)phenol Suppliers
4-(4-Fluorophenyl)phenol Related Literature
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Bernd Schmidt,Frank H?lter Org. Biomol. Chem. 2011 9 4914
Additional information on 4-(4-Fluorophenyl)phenol
4-(4-Fluorophenyl)phenol (CAS No. 324-94-7)
4-(4-Fluorophenyl)phenol, also known as 4-fluorophenyl phenol, is a versatile aromatic compound with the CAS registry number 324-94-7. This compound has gained significant attention in recent years due to its unique chemical properties and wide-ranging applications in various fields, including materials science, pharmaceuticals, and environmental chemistry. The structure of 4-(4-Fluorophenyl)phenol consists of a phenolic group (-OH) attached to a benzene ring, which is further substituted with a fluorophenyl group at the para position. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it highly suitable for diverse chemical reactions and applications.
One of the most notable advancements in the study of 4-(4-Fluorophenyl)phenol involves its role in the development of advanced materials. Researchers have explored its potential as a building block for constructing two-dimensional (2D) materials, such as graphene analogs and covalent organic frameworks (COFs). The fluorine substituent in 4-(4-Fluorophenyl)phenol plays a crucial role in modulating the electronic properties of these materials, enabling them to exhibit enhanced electrical conductivity and mechanical stability. For instance, a recent study published in *Nature Materials* demonstrated that incorporating 4-(4-Fluorophenyl)phenol into COFs significantly improved their charge transport properties, making them promising candidates for next-generation electronic devices.
In the pharmaceutical industry, 4-(4-Fluorophenyl)phenol has been investigated for its potential as a drug intermediate and a lead compound in medicinal chemistry. Its ability to undergo various nucleophilic aromatic substitution reactions has made it an attractive starting material for synthesizing bioactive molecules with complex architectures. For example, researchers at the University of California have utilized 4-(4-Fluorophenyl)phenol to develop novel anti-inflammatory agents that exhibit superior efficacy compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings highlight the compound's potential in drug discovery and development.
Another area where 4-(4-Fluorophenyl)phenol has shown promise is in environmental chemistry. Due to its ability to form stable complexes with metal ions, this compound has been explored as a potential ligand for heavy metal removal from contaminated water sources. A study conducted by scientists at Tsinghua University revealed that 4-(4-Fluorophenyl)phenol can effectively bind with lead (Pb²⁺) and cadmium (Cd²⁺) ions, offering a cost-effective and eco-friendly solution for water purification. This application underscores the compound's versatility and its importance in addressing pressing environmental challenges.
From a synthetic perspective, the preparation of 4-(4-Fluorophenyl)phenol involves several well-established methodologies, including nucleophilic aromatic substitution and Suzuki coupling reactions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields. For instance, the use of palladium-catalyzed cross-coupling reactions has become a popular route for synthesizing 4-(4-Fluorophenyl)phenol, particularly in large-scale industrial settings.
In terms of safety and handling, 4-(4-Fluorophenyl)phenol is generally considered non-hazardous under normal conditions; however, it should be handled with care to avoid prolonged exposure or inhalation. Proper personal protective equipment (PPE), such as gloves and goggles, should be used during handling to ensure worker safety.
Looking ahead, the continued exploration of 4-(
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